Cas no 2009047-01-0 (tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate)

tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-796773
- 2009047-01-0
- tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate
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- Inchi: 1S/C13H23NO3/c1-12(2,3)17-11(16)14(6)13(4,5)10(15)9-7-8-9/h9H,7-8H2,1-6H3
- InChI Key: XJCWUBCYJZRVBY-UHFFFAOYSA-N
- SMILES: O=C(C(C)(C)N(C(=O)OC(C)(C)C)C)C1CC1
Computed Properties
- Exact Mass: 241.16779360g/mol
- Monoisotopic Mass: 241.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 46.6Ų
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-796773-0.5g |
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate |
2009047-01-0 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
Enamine | EN300-796773-5.0g |
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate |
2009047-01-0 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
Enamine | EN300-796773-1.0g |
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate |
2009047-01-0 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-796773-10.0g |
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate |
2009047-01-0 | 95% | 10.0g |
$4236.0 | 2024-05-22 | |
Enamine | EN300-796773-0.1g |
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate |
2009047-01-0 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
Enamine | EN300-796773-2.5g |
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate |
2009047-01-0 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-796773-0.05g |
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate |
2009047-01-0 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
Enamine | EN300-796773-0.25g |
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate |
2009047-01-0 | 95% | 0.25g |
$906.0 | 2024-05-22 |
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate Related Literature
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
Additional information on tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate
Comprehensive Overview of tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate (CAS No. 2009047-01-0)
The compound tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate, identified by its CAS No. 2009047-01-0, is a specialized organic molecule with significant applications in pharmaceutical and agrochemical research. Its unique structure, featuring a cyclopropyl ring and a tert-butyl carbamate moiety, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers and industry professionals frequently search for this compound due to its role in drug discovery and its potential as a building block for novel therapeutics.
In recent years, the demand for tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate has surged, driven by advancements in small-molecule drug development and peptide synthesis. The compound's steric hindrance and chiral center contribute to its utility in asymmetric synthesis, a hot topic in modern organic chemistry. Users often inquire about its synthetic routes, purification methods, and stability under various conditions, reflecting the growing interest in optimizing its production and application.
From an SEO perspective, keywords such as "tert-butyl carbamate derivatives," "cyclopropyl ketone synthesis," and "N-methylcarbamate applications" are highly relevant to this compound. These terms align with current trends in green chemistry and sustainable synthesis, which emphasize reducing waste and improving efficiency. Additionally, the compound's potential in catalysis and material science has sparked discussions in academic forums and patent literature, further boosting its visibility in search engines.
The tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate is also notable for its compatibility with cross-coupling reactions, a technique widely used in medicinal chemistry. This property makes it a sought-after reagent for constructing complex molecular architectures. Frequently asked questions include its solubility profile, handling precautions, and commercial availability, indicating a need for detailed technical data to support laboratory workflows.
As the pharmaceutical industry continues to explore targeted therapies and precision medicine, intermediates like tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate play a pivotal role. Its incorporation into protease inhibitors and kinase modulators has been documented in recent studies, highlighting its versatility. Researchers are particularly interested in its structure-activity relationships (SAR) and how modifications to its core can enhance biological activity.
In conclusion, tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate (CAS No. 2009047-01-0) represents a critical tool in modern synthetic chemistry. Its multifaceted applications, combined with the ongoing demand for innovative intermediates, ensure its relevance in both academic and industrial settings. By addressing common queries and aligning with trending topics like AI-assisted drug design and high-throughput screening, this overview aims to provide a comprehensive and engaging resource for professionals in the field.
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